(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ringThe trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable functional group in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. One common method involves the use of trifluoromethyl sulfone as a trifluoromethyl radical precursor. The reaction is carried out under visible light irradiation, which promotes the formation of the trifluoromethyl radical and its subsequent addition to the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and light intensity to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drug candidates.
Industry: Utilized in the development of advanced materials with improved properties such as increased stability and hydrophobicity
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
(S)-Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in organic synthesis.
Berotralstat: A drug containing a trifluoromethyl group, used for the treatment of hereditary angioedema
Uniqueness
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific chiral configuration and the presence of both a trifluoromethyl group and a phenyl ring. This combination of features enhances its potential for selective biological activity and its utility in various scientific and industrial applications .
Properties
IUPAC Name |
(2S)-2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8H,5,7,15H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWXNYNNWRBOE-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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